molecular formula C12H13ClN2O2 B010359 alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide CAS No. 108260-26-0

alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide

Cat. No. B010359
M. Wt: 252.69 g/mol
InChI Key: VDEHRUCDOJUIDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide, also known as CA-4 or combretastatin A-4, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. This compound belongs to the combretastatin family of compounds, which are derived from the bark of the African bush willow tree, Combretum caffrum. CA-4 has been found to have potent antitumor activity both in vitro and in vivo, making it a promising candidate for cancer therapy.

Mechanism Of Action

Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide works by binding to the colchicine-binding site on tubulin, which disrupts the microtubule network in cancer cells. This disruption leads to a loss of cell shape and function, and ultimately to cell death. alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide has been found to be more potent than other microtubule-targeting agents, such as paclitaxel and vinblastine.

Biochemical And Physiological Effects

Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide has been found to have a number of biochemical and physiological effects. In addition to its antitumor activity, alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide has been found to have antiangiogenic effects, meaning that it can prevent the growth of new blood vessels that are necessary for tumor growth. alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide has also been found to have immunomodulatory effects, meaning that it can affect the immune system in ways that may be beneficial for cancer therapy.

Advantages And Limitations For Lab Experiments

One advantage of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide is its potent antitumor activity, which makes it a promising candidate for cancer therapy. Another advantage is its ability to disrupt the microtubule network in cancer cells, which is a mechanism of action shared by other microtubule-targeting agents. One limitation of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide is its complex synthesis, which may make it difficult to produce in large quantities. Another limitation is its potential toxicity, which may limit its use in clinical settings.

Future Directions

There are several future directions for research on alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the investigation of the immunomodulatory effects of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide, which may have implications for cancer therapy. Additionally, research could focus on the development of new formulations of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide that can improve its pharmacokinetic properties and reduce its potential toxicity. Finally, research could explore the use of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide in combination with other anticancer agents, which may enhance its antitumor activity.

Synthesis Methods

The synthesis of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide is a complex process that involves several steps. The first step is the synthesis of 3,4,5-trimethoxybenzaldehyde, which is then converted to 3,4,5-trimethoxyphenylacetic acid. This acid is then converted to the corresponding acid chloride, which is reacted with 2-(4-chlorophenyl)-2-oxoethylamine to yield the desired product, alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide.

Scientific Research Applications

Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide has been extensively studied for its potential as an anticancer agent. It has been found to have potent antitumor activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide works by disrupting the microtubule network in cancer cells, which leads to cell death. This mechanism of action is similar to that of other microtubule-targeting agents, such as paclitaxel and vinblastine.

properties

CAS RN

108260-26-0

Product Name

alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide

Molecular Formula

C12H13ClN2O2

Molecular Weight

252.69 g/mol

IUPAC Name

2-(aziridin-1-yl)-4-(4-chlorophenyl)-4-oxobutanamide

InChI

InChI=1S/C12H13ClN2O2/c13-9-3-1-8(2-4-9)11(16)7-10(12(14)17)15-5-6-15/h1-4,10H,5-7H2,(H2,14,17)

InChI Key

VDEHRUCDOJUIDA-UHFFFAOYSA-N

SMILES

C1CN1C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)N

Canonical SMILES

C1CN1C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)N

synonyms

2-aziridin-1-yl-4-(4-chlorophenyl)-4-oxo-butanamide

Origin of Product

United States

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